2-fluoro-4-(2-hydroxyethyl)benzoic Acid
Overview
Description
2-fluoro-4-(2-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(2-hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-hydroxybenzoic acid with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(2-hydroxyethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 2-fluoro-4-(2-carboxyethyl)benzoic acid.
Reduction: 2-fluoro-4-(2-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-fluoro-4-(2-hydroxyethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-hydroxybenzoic acid
- 4-fluorobenzoic acid
- 2-hydroxy-4-fluorobenzoic acid
Uniqueness
2-fluoro-4-(2-hydroxyethyl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxyethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-(2-hydroxyethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-8-5-6(3-4-11)1-2-7(8)9(12)13/h1-2,5,11H,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQLCNSEAQIKFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379057 | |
Record name | 2-fluoro-4-(2-hydroxyethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481075-50-7 | |
Record name | 2-fluoro-4-(2-hydroxyethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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